Gosogliptin

Catalog No.
S004125
CAS No.
869490-47-1
M.F
C17H24F2N6O
M. Wt
366.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gosogliptin

CAS Number

869490-47-1

Product Name

Gosogliptin

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone

Molecular Formula

C17H24F2N6O

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1

InChI Key

QWEWGXUTRTXFRF-KBPBESRZSA-N

SMILES

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4

Synonyms

gosogliptin, PF-00734200, PF-734,200, PF-734200

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4

Isomeric SMILES

C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4

The exact mass of the compound Gosogliptin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Gosogliptin (PF-00734200) is a highly potent, non-covalent dipeptidyl peptidase-4 (DPP-4) inhibitor characterized by its unique diprolyl-derived piperazine core and a constrained 3,3-difluoropyrrolidine moiety [1]. In pharmaceutical research and process chemistry, it serves as a critical reference material for evaluating advanced incretin enhancers and optimizing the synthesis of fluorinated heterocycles. Unlike older generation covalent inhibitors, Gosogliptin achieves nanomolar target affinity without relying on reactive electrophilic traps, making it a highly stable baseline for biochemical assays, structural biology, and late-stage active pharmaceutical ingredient (API) coupling optimization [2].

Research Fit

DPP-4 enzyme inhibition study fit
Incretin biology research tool
Selectivity profiling within gliptin class
Comparator pharmacology benchmark

Substituting Gosogliptin with more common in-class alternatives like Sitagliptin or Vildagliptin compromises assay integrity due to fundamental differences in binding mechanics and structural class [1]. Vildagliptin is a cyanopyrrolidine that forms a covalent imidate adduct with the DPP-4 active site (Ser630) and exhibits significant cross-reactivity with DPP-8, leading to off-target cellular toxicity in sensitive in vitro models. While Sitagliptin is non-covalent, it utilizes a triazolopiperazine scaffold. Gosogliptin’s specific reliance on a 3,3-difluoropyrrolidine group to occupy the S1 pocket provides a distinct steric and electronic profile [2]. For procurement focused on evaluating fluorinated diprolyl scaffolds, optimizing late-stage fluorination synthesis, or requiring strict avoidance of DPP-8/9 mediated toxicity, generic substitution with these benchmarks will yield incompatible pharmacokinetic, synthetic, and toxicological data.

Substitution Risk

Selectivity DPP-8/9 selectivity margins differ across gliptins; off-target variables may shift model interpretation.
PK profile Renal elimination pathways vary; exposure changes in renal impairment models may not be comparable.
Off-target MGL inhibition potency differs significantly; may confound pathway-response endpoints in polypharmacology studies.

DPP-4 Inhibitory Potency

Gosogliptin demonstrates potent non-covalent inhibition of human DPP-4, achieving an IC50 of 13 nM [1]. This places its baseline enzymatic potency favorably against the industry standard Sitagliptin, which typically exhibits an IC50 of 18-19 nM under similar assay conditions [2].

Evidence DimensionIn vitro DPP-4 inhibitory potency (IC50)
Target Compound Data13 nM
Comparator Or BaselineSitagliptin (18-19 nM)
Quantified DifferenceGosogliptin shows a ~27-31% lower IC50 (higher potency) than the Sitagliptin benchmark.
ConditionsRecombinant human DPP-4 enzymatic assay

Establishes Gosogliptin as a highly potent, non-covalent reference standard for screening novel incretin-modulating compounds.

DPP-4 Inhibition Potency
Cross-study comparable
IC50 13 nM vs 19 nM (sitagliptin)
Supports lower-concentration enzyme inhibition comparison context.
Assay conditions differ (recombinant vs Caco-2 extracts).

DPP-8/DPP-9 Selectivity & Off-Target Safety

A critical differentiator for Gosogliptin is its exceptional selectivity profile against related serine proteases, which are often implicated in off-target toxicity. Gosogliptin exhibits an IC50 of 7,000 nM for DPP-8 and 5,980 nM for DPP-9 [1]. In contrast, covalent inhibitors like Vildagliptin show cross-inhibition of DPP-8 at concentrations as low as ~100 nM [2].

Evidence DimensionSelectivity margin (DPP-4 vs. DPP-8/9)
Target Compound Data>500-fold selectivity (DPP-8 IC50 = 7.0 µM; DPP-9 IC50 = 5.98 µM)
Comparator Or BaselineVildagliptin (DPP-8 IC50 ~0.1 µM, low selectivity)
Quantified DifferenceGosogliptin provides a >70-fold wider safety margin against DPP-8 compared to Vildagliptin.
ConditionsIn vitro protease selectivity panels

Prevents confounding apoptotic or toxicological artifacts in cellular assays caused by inadvertent DPP-8/9 inhibition.

DPP-8/9 Selectivity
Class-level inference
>200-fold vs DPP-8/9; IC50 7 μM / 5.98 μM
Supports selectivity margin review; DPP-8/9 risk context may require verification.
Margin exceeds toxicity thresholds but lower than alogliptin class reference.

Late-Stage Fluorination & API Cost Optimization

From a manufacturability standpoint, Gosogliptin's synthesis is specifically designed to optimize the use of its most expensive starting material, 3,3-difluoropyrrolidine. Process chemistry routes couple this fluorinated moiety at the final stage to a pre-assembled diprolyl-piperazine core, achieving final step yields of ~75-79% with >99% HPLC purity [1]. Early-stage incorporation of such fluorinated groups, common in generic analog synthesis, leads to massive material loss during multi-step sequences[2].

Evidence DimensionAPI synthesis cost-efficiency (fluorinated precursor retention)
Target Compound DataLate-stage coupling of 3,3-difluoropyrrolidine (final step yield ~79%)
Comparator Or BaselineTraditional linear synthesis (early-stage fluorination)
Quantified DifferenceMinimizes the stoichiometric requirement and waste of the high-cost fluorinated precursor by bypassing upstream step losses.
ConditionsIndustrial API synthesis and scale-up modeling

Makes Gosogliptin an ideal procurement choice for process chemists modeling cost-effective late-stage amidation of expensive fluorinated heterocycles.

Glycemic Endpoint Comparison
Head-to-head comparison
HbA1c reduction difference ≤0.1% vs vildagliptin (non-inferiority)
Reported glycemic endpoint non-inferiority context; supports comparator study design.
Phase 3 RCT, 299 drug-naïve T2DM patients, 36 weeks.
Real-World HbA1c Reduction
Supporting evidence
−0.95% at 24 weeks; 47.75% achieved target
Supports observational endpoint reproducibility; real-world data context.
5,741 patients, routine clinical practice setting.
Renal PK Exposure
Cross-study comparable
AUC increase: 1.5× mild, 2.2× moderate, 2.8× ESRD
Supports PK modeling in renal impairment research; dose-adjustment context.
Contrasts with linagliptin, which shows minimal renal-dependent change.
MGL Off-target Activity
Direct head-to-head comparison
IC50 6.9 nM; 20-fold more potent than saxagliptin
Supports off-target polypharmacology profiling context.
May influence endocannabinoid pathway endpoints.

In Vitro Toxicity & Selectivity Screening

Because Gosogliptin maintains a >500-fold selectivity window over DPP-8 and DPP-9, it is the preferred reference standard for calibrating cellular assays where off-target protease inhibition would otherwise trigger apoptosis or obscure primary metabolic readouts[1].

Process Chemistry for Fluorinated APIs

Gosogliptin serves as a premier benchmark for industrial chemical engineers developing late-stage coupling protocols. Its synthesis demonstrates how delaying the introduction of high-cost building blocks—specifically 3,3-difluoropyrrolidine—can drastically improve the overall economic yield of complex active pharmaceutical ingredients[2].

S1/S2 Pocket Structural Biology

The unique constrained diprolyl-derived piperazine structure of Gosogliptin makes it an excellent ligand for X-ray crystallography and molecular docking studies. It allows researchers to map the non-covalent hydrophobic interactions within the S1 and S2 extensive pockets of serine proteases without the confounding effects of covalent bond formation seen with cyanopyrrolidine analogs [1].

Application Fit

Application
Selection Property
Validation Focus
DPP-4 inhibitor comparative pharmacology
Comparator study context; DPP-4 selectivity profile
Enzyme inhibition and off-target panel endpoints
Preclinical selectivity and toxicology profiling
DPP-8/9 selectivity margin context
In vivo off-target toxicity endpoints
Renal impairment DPP-4 inhibition studies
Renal function-dependent PK profile
Exposure-response modeling endpoints
Dual DPP-4/MGL modulation research
Polypharmacology context; MGL inhibition profile
Endocannabinoid pathway-response endpoints

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Appearance

Solid powder

UNII

GI718UO477

Pharmacology

Gosogliptin is a potent, selective and orally bioavailable, difluoropyrrolidine-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Peptidyl-peptidases [EC:3.4.14.-]
DPP4 (CD26) [HSA:1803] [KO:K01278]

Other CAS

869490-23-3

Wikipedia

Gosogliptin
1: Rosenstock J, Lewin AJ, Norwood P, Somayaji V, Nguyen TT, Teeter JG, Johnson SL, Dai H, Terra SG. Efficacy and safety of the dipeptidyl peptidase-4 inhibitor PF-734200 added to metformin in Type 2 diabetes. Diabet Med. 2011 Apr;28(4):464-9. doi: 10.1111/j.1464-5491.2010.03181.x. PubMed PMID: 21392067.

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